N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . The structure of this compound includes a tert-butyl group, a phenyl group, and an imidazo[1,2-a]pyridine core, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization . One common method involves the use of iodine as a catalyst to facilitate the cyclization process . The reaction conditions often include heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Antifungal Activity: It has shown potent antifungal activity against various Candida species, including multidrug-resistant strains.
Anticancer Properties: The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer and hepatocellular carcinoma.
Antibacterial Activity: It has been investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine involves the inhibition of key enzymes and pathways in target organisms. For instance, its antifungal activity is attributed to the inhibition of sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. In cancer cells, the compound induces apoptosis through the activation of caspases and the disruption of mitochondrial function .
Comparison with Similar Compounds
N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also exhibits antifungal activity but differs in its substitution pattern, which affects its potency and spectrum of activity.
2-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine: Known for its anticancer properties, this derivative has shown activity against various cancer cell lines.
This compound stands out due to its broad-spectrum activity and potential for development into therapeutic agents for treating fungal infections and cancer.
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-tert-butyl-6-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H19N3/c1-17(2,3)19-16-11-18-15-10-9-14(12-20(15)16)13-7-5-4-6-8-13/h4-12,19H,1-3H3 |
InChI Key |
VQWZBSLWDTYUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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